molecular formula C16H13ClN4O3 B2672023 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 899946-55-5

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2672023
CAS RN: 899946-55-5
M. Wt: 344.76
InChI Key: XETJZSSRVPQBIA-UHFFFAOYSA-N
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Description

The compound “2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide” is a chemical compound with the molecular formula C16H13ClN4O3. It belongs to the family of isoxazole derivatives, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Subheading: Spectroscopic, Quantum Mechanical Studies, and Photovoltaic Efficiency Modeling

A study on bioactive benzothiazolinone acetamide analogs, including compounds with chlorophenyl groups and acetamide linkages, showcased their potential use in photovoltaic cells due to good light harvesting efficiency. These compounds also demonstrated significant non-linear optical activity, hinting at applications in optical devices and materials science. Molecular docking indicated potential for interaction with biological targets like Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Synthesis of Pyridazin-3-one Derivatives

Subheading: Novel Pyridazin-3-one Derivatives Synthesis

Research on the synthesis of a new class of pyridazin-3-one derivatives outlined methods that could be relevant for creating compounds with a pyridazinone core, similar to the target compound. These derivatives have shown promise in further chemical synthesis, leading to the creation of fused azines with potential pharmacological activities (Ibrahim & Behbehani, 2014).

Anticonvulsant and Muscle Relaxant Activities

Subheading: Anticonvulsant and Muscle Relaxant Activities of Pyridazinone Derivatives

Another study synthesized derivatives of 2-(2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)yl)acetyl)hydrazine carbothioamide, examining their anticonvulsant and muscle relaxant activities. This highlights the therapeutic potential of pyridazinone derivatives in neurological disorders, suggesting possible research applications for similar compounds in drug development (Sharma et al., 2013).

Future Directions

The future directions for the research and development of isoxazole derivatives, including “2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide”, could involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c1-10-8-14(20-24-10)18-15(22)9-21-16(23)7-6-13(19-21)11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETJZSSRVPQBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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